2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-17(2,3)13-9-23-14(21-13)8-7-12(22-23)16(24)20-11-6-4-5-10(18)15(11)19/h4-9H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFZGFIAGYHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazo[1,2-b]pyridazine intermediate in the presence of a palladium catalyst.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and a suitable base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is its potential as an anticancer agent. Research indicates that compounds within this class can inhibit specific protein kinases involved in cancer cell proliferation. The mechanism of action likely involves the modulation of signaling pathways that regulate cell cycle progression and apoptosis. In vitro studies have shown promising results in inhibiting tumor growth in various cancer cell lines.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases that are crucial in cancer biology. Kinases play a pivotal role in the phosphorylation processes that control various cellular functions, including metabolism, growth, and differentiation. Inhibiting these enzymes can lead to reduced cancer cell viability and increased apoptosis. This makes this compound a valuable candidate for further development in targeted cancer therapies.
Antimicrobial Properties
Emerging research suggests that this compound may also possess antimicrobial properties. Preliminary studies indicate its effectiveness against certain bacterial strains, potentially offering a new avenue for treating resistant infections. The structural characteristics that enhance its interaction with biological targets may also contribute to its antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their anticancer activities. Among these, this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value indicating effective potency at low concentrations .
Case Study 2: Kinase Selectivity
A comparative analysis highlighted the selectivity of this compound against specific kinases involved in oncogenic signaling pathways. The study demonstrated that this compound selectively inhibited AKT and ERK pathways while sparing other kinases, which could minimize off-target effects often seen with broad-spectrum kinase inhibitors .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Tert-butyl & difluorophenyl groups | Anticancer activity | Strong kinase inhibition profile |
| 2-tert-butyl-N-(phenyl)imidazo[1,2-b]pyridazine-6-carboxamide | Tert-butyl & phenyl groups | Anticancer activity | Lacks fluorine substitutions |
| N-(4-fluorophenyl)imidazo[1,2-b]pyridazine derivatives | Fluorinated phenyl group | Kinase inhibition potential | Variation in fluorination pattern |
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The target compound’s substituents distinguish it from analogs:
Table 1: Structural Comparison of Key Derivatives
Pharmacological Activity
- Kinase Inhibition : The YPC series (e.g., YPC-21817) demonstrates potent Pan-Pim kinase inhibition, attributed to the thiazolidine-2,4-dione moiety and fluorophenyl groups . The target compound’s tert-butyl group may enhance selectivity for other kinase targets.
- TNF-α Inhibition : 3,6-Disubstituted derivatives show TNF-α suppression (IC₅₀ ~10–100 nM), though the target compound’s activity remains uncharacterized .
- Benzodiazepine Receptor Binding: Analogs with 3-methoxy-6-(methoxybenzylamino) groups exhibit IC₅₀ values as low as 1 nM, far exceeding diazepam (4.2 nM) . The target’s lack of these substituents suggests divergent therapeutic applications.
Table 3: Pharmacological Profiles
Physicochemical Properties
- Molecular Weight : The target compound (MW ~306–421 g/mol) is heavier than simpler analogs (e.g., 2-methylimidazo[1,2-b]pyridazin-6-amine, MW ~163 g/mol) due to bulky substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-tert-butyl-N-(2,3-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core via cyclization of pyridazine precursors under acidic or basic conditions.
- Step 2 : Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 3 : Coupling the carboxamide group with 2,3-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) .
- Optimization : Reaction temperature (60–100°C), solvent choice (DMF or dichloromethane), and catalyst selection (e.g., DMAP for amidation) are critical for yield improvement. Monitor progress via TLC and NMR .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., tert-butyl protons at ~1.3 ppm; aromatic fluorines at 120–130 ppm in 19F NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at ~370–380 Da) .
- HPLC : For purity assessment (>95% purity threshold recommended for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening :
- Kinase Inhibition Assays : Test against kinases (e.g., VEGFR2, EGFR) using ATP-competitive binding assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., Hep-G2, MCF-7) to establish IC50 values .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved kinase selectivity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., key residues: Lys868 in VEGFR2) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with IC50 values to guide substituent selection .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or permeability issues.
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Impurity Analysis : HPLC-MS to rule out confounding impurities (>98% purity required for definitive conclusions) .
Q. How can structure-activity relationship (SAR) studies optimize the 2,3-difluorophenyl moiety?
- SAR Design :
- Fluorine Position : Compare 2,3-difluoro vs. 3,4-difluoro analogs to assess steric/electronic effects on kinase binding .
- Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity (logP) .
- Meta-Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance H-bonding with kinase backbones .
Key Challenges and Solutions
- Low Solubility : Use co-solvents (e.g., PEG-400) in in vivo studies to enhance bioavailability .
- Stereochemical Purity : Chiral HPLC to isolate enantiomers and evaluate activity differences (e.g., R vs. S configurations) .
- Scale-Up Issues : Transition from batch to flow chemistry for improved reproducibility in tert-butyl group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
